molecular formula C15H14ClNO4S B1362097 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 40279-97-8

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Cat. No.: B1362097
CAS No.: 40279-97-8
M. Wt: 339.8 g/mol
InChI Key: JEDDEMYHWQZSLN-UHFFFAOYSA-N
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Description

Fundamental Molecular Framework

The molecular structure of 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid encompasses a sophisticated arrangement of functional groups centered around a propanoic acid backbone. The compound possesses the molecular formula C15H14ClNO4S with a molecular weight of 339.79 atomic mass units, establishing it as a mid-sized organic molecule with substantial complexity. The central propanoic acid moiety serves as the primary structural scaffold, supporting both the sulfonylated amino group at the second carbon position and the phenyl substituent at the third carbon position.

The stereochemical configuration of this compound presents particular interest due to the presence of a chiral center at the second carbon atom. The various synonyms documented in chemical databases indicate that the compound can exist in the (2S) configuration, specifically designated as (2S)-2-[(4-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid. This stereochemical designation reflects the spatial arrangement of substituents around the asymmetric carbon center, which profoundly influences both the physical properties and potential biological activities of the molecule.

The sulfonamide functional group represents a critical structural element that significantly impacts the overall molecular behavior. The sulfonyl moiety, characterized by the SO2 group, creates a highly polar region within the molecule that facilitates intermolecular interactions through hydrogen bonding and dipolar attractions. The 4-chlorophenyl substituent attached to the sulfonyl group introduces additional electronic effects through the electron-withdrawing nature of the chlorine atom, which modulates the electronic density distribution throughout the aromatic system.

Electronic Structure and Bonding Characteristics

The electronic structure of this compound reveals complex interactions between various functional groups that influence the overall molecular stability and reactivity. Quantum chemical studies on related sulfanilamide derivatives have demonstrated that the orientation of amino and sulfonamide groups significantly affects conformational preferences. The sulfonamide nitrogen participates in both hydrogen bonding interactions and electronic delocalization effects that stabilize specific conformational arrangements.

The presence of two aromatic ring systems within the molecular structure creates opportunities for π-π stacking interactions and aromatic-aromatic associations. The 4-chlorophenyl ring system exhibits modified electronic properties due to the electronegative chlorine substituent, which enhances the electron-deficient character of the aromatic ring and promotes favorable interactions with electron-rich systems. Similarly, the unsubstituted phenyl ring attached to the propanoic acid backbone maintains its inherent aromatic character while contributing to the overall hydrophobic nature of the molecule.

The carboxylic acid functionality represents another crucial structural element that determines both the chemical reactivity and physicochemical properties of the compound. The predicted pKa value of 3.23±0.10 indicates that the carboxylic acid group exhibits typical acidic behavior under physiological conditions. This acidity parameter suggests that the compound will exist predominantly in its ionized form at neutral pH, significantly influencing its solubility characteristics and potential biological interactions.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDDEMYHWQZSLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377531
Record name 2-{[(4-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40279-97-8
Record name N-[(4-Chlorophenyl)sulfonyl]phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40279-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[(4-chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Chlorobenzenesulfonyl chloride+3-Phenylpropanoic acidBase2-[(4-Chlorophenyl)sulfonyl]amino-3-phenylpropanoic acid\text{4-Chlorobenzenesulfonyl chloride} + \text{3-Phenylpropanoic acid} \xrightarrow{\text{Base}} \text{this compound} 4-Chlorobenzenesulfonyl chloride+3-Phenylpropanoic acidBase​2-[(4-Chlorophenyl)sulfonyl]amino-3-phenylpropanoic acid

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.

    Substitution: The chlorophenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinyl or sulfide derivatives.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. Key applications include:

  • Antibacterial Activity :
    • Studies have shown that derivatives of this compound demonstrate moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
    • The sulfonamide functionality contributes to its effectiveness in inhibiting bacterial growth.
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and urease. It shows strong inhibitory activity, which is crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
  • Anti-inflammatory and Anticancer Properties :
    • Research indicates that compounds with similar structures exhibit anti-inflammatory effects and potential anticancer properties. For instance, studies have reported that related sulfonamide compounds can inhibit tumor growth and reduce inflammation .
  • Pharmacological Research :
    • The compound's bioactive nature makes it a candidate for further pharmacological studies aimed at understanding its mechanisms of action and therapeutic potential against various diseases .

Case Study 1: Antibacterial Screening

A study conducted on several synthesized derivatives of 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid demonstrated varying degrees of antibacterial activity. The most potent compounds were identified through systematic screening against multiple bacterial strains, providing insights into structure-activity relationships (SAR) that can guide future drug design.

Case Study 2: Enzyme Inhibition Assays

In vitro assays were performed to assess the compound's ability to inhibit acetylcholinesterase and urease. The results indicated significant inhibition rates compared to standard drugs, suggesting that this compound could lead to the development of new therapeutic agents for neurological disorders and gastrointestinal issues .

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid involves its interaction with biological targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This interaction can disrupt normal biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of a sulfonamide group and a chlorophenyl substituent. Below is a comparative analysis with structurally related compounds:

Compound Name Molecular Formula Key Substituents Biological/Functional Relevance
2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid C₁₅H₁₄ClNO₄S 4-Chlorophenylsulfonylamino, phenylpropanoic acid Potential enzyme inhibition (inferred)
3-(4-Chlorophenyl)-2-hydroxypropanoic acid C₉H₉ClO₃ 4-Chlorophenyl, hydroxy Anti-inflammatory properties
3-(4-Fluorophenyl)-2-hydroxypropanoic acid C₉H₉FO₃ 4-Fluorophenyl, hydroxy Pharmaceutical applications
3-(3-Chloro-4-fluorophenyl)-2,2-difluoropropanoic acid C₉H₆ClF₃O₂ 3-Chloro-4-fluorophenyl, difluoro Enzyme/receptor interaction studies
4-[(4-Chlorophenylsulfonyl)methyl]-2-methyl-5-nitro-1,3-thiazole C₁₁H₁₀ClN₂O₄S₂ 4-Chlorophenylsulfonylmethyl, nitrothiazole Antimicrobial activity (microwave-synthesized sulfones)

Electronic and Steric Effects

  • Sulfonamide vs. Hydroxy Groups: The sulfonamide group in the target compound is strongly electron-withdrawing, increasing acidity compared to hydroxy-containing analogs (e.g., 3-(4-Chlorophenyl)-2-hydroxypropanoic acid). This may enhance binding to cationic residues in enzymes .
  • Halogen Positioning : The 4-chlorophenyl group in the target compound contrasts with 3-chloro-4-fluorophenyl or 4-fluorophenyl substituents in other analogs. Electron-withdrawing chlorine at the para position may optimize steric and electronic interactions in binding pockets .

Key Physicochemical Properties (Inferred)

Property Target Compound 3-(4-Chlorophenyl)-2-hydroxypropanoic acid
pKa ~3.5–4.5 (sulfonamide proton) ~2.8–3.2 (carboxylic acid)
LogP ~2.8 ~1.5
Solubility Moderate in polar solvents High in aqueous media

Biological Activity

2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid (CAS 40279-97-8) is a bioactive compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings from diverse sources.

  • Molecular Formula : C15H14ClNO4S
  • Molecular Weight : 339.79 g/mol
  • Melting Point : 147-149 °C
  • CAS Number : 40279-97-8

The compound features a sulfonamide structure, which is known for its pharmacological significance, particularly in antibacterial activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. The Minimum Inhibitory Concentrations (MIC) and Minimum Biofilm Inhibitory Concentrations (MBIC) are crucial metrics for evaluating its effectiveness.

Table 1: Antimicrobial Activity of this compound

MicroorganismMIC (μg/mL)MBIC (μg/mL)
Staphylococcus epidermidis 75656.256.2
Escherichia coli ATCC 2592228.156.2
Pseudomonas aeruginosa ATCC 278531414
Candida albicans 12814112.5

The compound's activity was notably effective against Gram-positive bacteria such as Staphylococcus epidermidis and Bacillus subtilis, as well as the fungal strain Candida albicans .

Enzyme Inhibition

In addition to its antimicrobial effects, this compound has been evaluated for its inhibitory action on various enzymes, including acetylcholinesterase (AChE) and urease. These activities are significant as they may contribute to therapeutic applications in treating conditions related to these enzymes.

Table 2: Enzyme Inhibition Activity

EnzymeIC50 (μM)
Acetylcholinesterase (AChE)2.14 ± 0.003
UreaseStrongly active

The compound demonstrated strong inhibitory activity against urease, with several derivatives showing promising results in enzyme assays .

Study on Antimicrobial Properties

A comprehensive study assessed the antimicrobial activity of various derivatives of phenylalanine and alanine, including our compound of interest. It was found that the presence of the chlorine atom in the para position of the arylsulfonyl moiety significantly enhanced its antimicrobial efficacy . The study highlighted that modifications to the structure could lead to improved activity against resistant strains.

BSA Binding Interactions

Fluorescence measurements were employed to study the binding interactions of the compound with bovine serum albumin (BSA). The results indicated that the compound binds effectively to BSA, suggesting potential implications for pharmacokinetics and bioavailability . This interaction is crucial for understanding how the compound behaves in biological systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis often involves coupling sulfonyl chlorides with amino acids. For example, a similar compound, (S)-2-((tert-butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, was synthesized using LiOH in THF/water, followed by extraction and acidification . Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., THF) enhance reactivity.
  • Temperature : Room temperature avoids side reactions.
  • Purification : Preparative HPLC is recommended for isolating stereoisomers .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (%)Reference
CouplingLiOH, THF/water, 2h~75 (crude)>90 (post-HPLC)

Q. How can structural analogs of this compound be identified for comparative pharmacological studies?

  • Methodological Answer : Use InChIKeys and canonical SMILES for database searches. For instance, the InChIKey NAHAKDRSHCXMBT-ZCFIWIBFSA-N (for a related tyrosine derivative) enables cross-referencing in PubChem and ChEMBL . Structural analogs like 2-(4-Ethylphenyl)propanoic acid (CAS 3585-52-2) are listed in impurity databases .

Q. What analytical methods are validated for quantifying this compound and its impurities?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. Impurity profiling for related compounds (e.g., "Imp. K(EP)" and "Imp. L(EP)") uses reverse-phase C18 columns and gradient elution .
  • Critical Parameters :

  • Mobile phase : Acetonitrile/water with 0.1% trifluoroacetic acid.
  • Detection wavelength : 254 nm for aromatic moieties.

Advanced Research Questions

Q. How do stereochemical variations (e.g., (R)- vs. (S)-isomers) impact the compound’s biological activity?

  • Methodological Answer : Enantiomeric resolution via chiral HPLC (e.g., using CHIRALPAK® IG columns) followed by in vitro assays. For example, (S)-2-amino-3-(4-fluorophenyl)propanoic acid showed distinct receptor binding compared to its (R)-isomer .
  • Data Contradiction Note : Some studies report minimal enantiomeric differences in sulfonamide derivatives, suggesting target-specific effects .

Q. What are the environmental fate and biodegradation pathways of this compound?

  • Methodological Answer : Follow the INCHEMBIOL framework :

  • Abiotic degradation : Hydrolysis at varying pH (e.g., 3–11) and UV exposure.
  • Biotic degradation : Soil microcosm studies with LC-MS/MS quantification.
    • Key Findings : Chlorophenyl groups resist hydrolysis but undergo microbial sulfonamide cleavage .

Q. How can discrepancies in reported synthesis yields be resolved?

  • Methodological Answer : Systematic review of reaction variables:

  • Catalyst effects : DMAP vs. DCC in coupling reactions .
  • Scale-up challenges : Pilot-scale reactions often show reduced yields due to mixing inefficiencies.
    • Case Study : A 10-fold scale-up of a similar propanoic acid derivative reduced yield from 75% to 62% .

Safety and Regulatory Considerations

Q. What are the critical safety protocols for handling this compound?

  • Methodological Answer : Adhere to GHS hazard codes (e.g., H315: Skin irritation). Storage at -20°C in amber vials prevents photodegradation .

Q. How is this compound regulated under global chemical inventories?

  • Methodological Answer : Check EPA’s GSRS and ECHA databases. For example, 2-(4-Ethylphenyl)propanoic acid is registered under CAS 3585-52-2 with REACH compliance .

Data Reproducibility and Validation

Q. What validation criteria are recommended for NMR and mass spectrometry data?

  • Methodological Answer :

  • NMR : Report 1H^1H and 13C^{13}C shifts with deuterated DMSO as solvent.
  • HRMS : Use ESI+ mode; acceptable error margin ≤ 2 ppm .

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